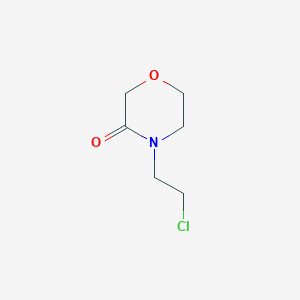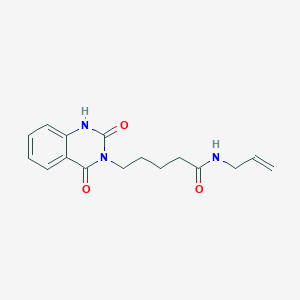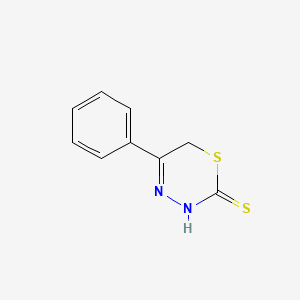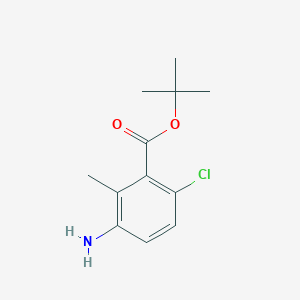
4-(2-Chloroethyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroethyl)morpholin-3-one is an organic compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.6 g/mol It is a derivative of morpholine, a heterocyclic amine, and contains a chloroethyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Chloroethyl)morpholin-3-one involves the reaction of 2-morpholinoethanol with thionyl chloride. The reaction is typically carried out in dichloromethane (DCM) at 0°C, followed by heating to 40°C overnight . The reaction can be summarized as follows:
- Dissolve 2-morpholinoethanol in DCM.
- Add thionyl chloride dropwise at 0°C.
- Heat the reaction mixture to 40°C and stir overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of thionyl chloride and DCM is common in industrial settings due to their effectiveness in chlorination reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)morpholin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides.
Reduction Reactions: The carbonyl group in the morpholinone ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted morpholinones with various functional groups replacing the chloroethyl group.
Oxidation Reactions: Products include N-oxides of morpholinone.
Reduction Reactions: Products include alcohol derivatives of morpholinone.
Scientific Research Applications
4-(2-Chloroethyl)morpholin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)morpholin-3-one is not well-documented. its structure suggests that it may interact with biological molecules through its chloroethyl group, which can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can potentially disrupt biological processes and lead to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)morpholine: Similar structure but lacks the carbonyl group in the morpholinone ring.
2-Morpholinoethanol: Precursor in the synthesis of 4-(2-Chloroethyl)morpholin-3-one.
Morpholine: Parent compound with a simpler structure.
Uniqueness
This compound is unique due to the presence of both a chloroethyl group and a carbonyl group in the morpholine ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and potential pharmacological applications.
Properties
IUPAC Name |
4-(2-chloroethyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c7-1-2-8-3-4-10-5-6(8)9/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXPWTTVDMZISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate](/img/structure/B2632047.png)
![2-phenyl-7-(pyrrolidine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2632049.png)
![1-{1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2632050.png)

![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2632055.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2632057.png)



![Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2632063.png)
![1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2632064.png)
![2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2632066.png)
![2-methyl-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2632067.png)
![N-(4-ethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2632069.png)
